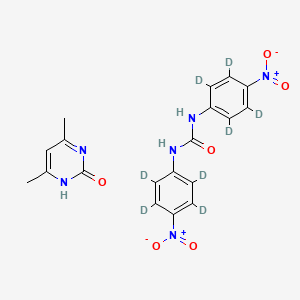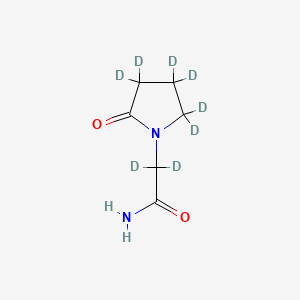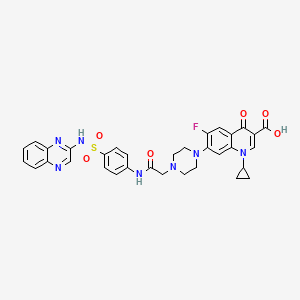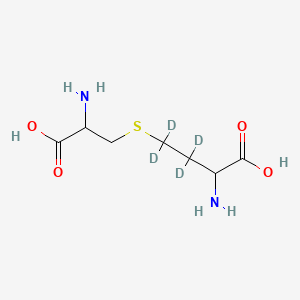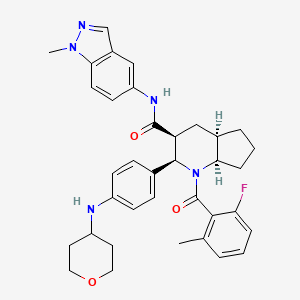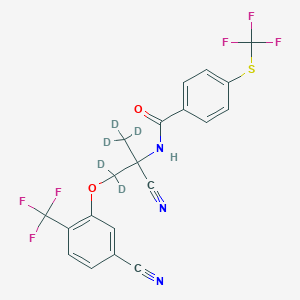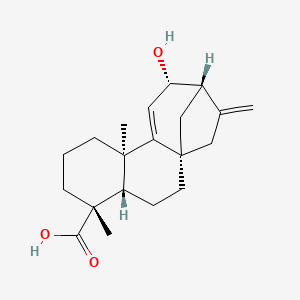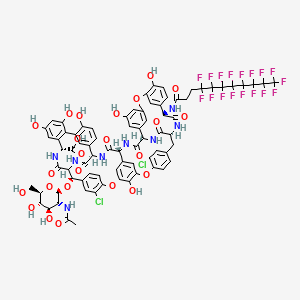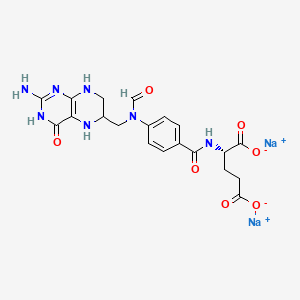
10-Formyltetrahydrofolic acid (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Formyltetrahydrofolic acid (disodium) is a derivative of tetrahydrofolic acid that serves as a donor of formyl groups in anabolic processes. It functions as a substrate for formyltransferase reactions, playing a crucial role in purine biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Formyltetrahydrofolic acid (disodium) involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation. The reaction conditions typically include the use of reducing agents such as sodium borohydride and formylating agents like formic acid .
Industrial Production Methods
Industrial production of 10-Formyltetrahydrofolic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under nitrogen to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
10-Formyltetrahydrofolic acid (disodium) primarily undergoes formyltransferase reactions, where it donates formyl groups. It can also participate in oxidation and reduction reactions due to its tetrahydrofolic acid backbone .
Common Reagents and Conditions
Common reagents used in reactions involving 10-Formyltetrahydrofolic acid (disodium) include formyltransferase enzymes, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from reactions involving 10-Formyltetrahydrofolic acid (disodium) include purines and other nucleotides, which are essential for DNA and RNA synthesis .
Wissenschaftliche Forschungsanwendungen
10-Formyltetrahydrofolic acid (disodium) has a wide range of applications in scientific research:
Chemistry: It is used as a formyl group donor in various synthetic reactions.
Biology: It plays a crucial role in the biosynthesis of purines, which are vital for cell growth and division.
Medicine: It is studied for its potential in treating diseases related to folate metabolism.
Industry: It is used in the production of pharmaceuticals and as a research reagent
Wirkmechanismus
10-Formyltetrahydrofolic acid (disodium) exerts its effects by donating formyl groups in anabolic processes. It acts as a substrate for formyltransferase enzymes, which catalyze the transfer of formyl groups to various substrates. This process is essential for the biosynthesis of purines, which are building blocks of DNA and RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofolic acid: A precursor to 10-Formyltetrahydrofolic acid, involved in similar metabolic pathways.
5-Formyltetrahydrofolic acid: Another formylated derivative of tetrahydrofolic acid, used in similar biochemical processes
Uniqueness
10-Formyltetrahydrofolic acid (disodium) is unique due to its specific role as a formyl group donor in purine biosynthesis. Its disodium form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form .
Eigenschaften
Molekularformel |
C20H21N7Na2O7 |
|---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32);;/q;2*+1/p-2/t11?,13-;;/m0../s1 |
InChI-Schlüssel |
YAAHOQFUMOTHOP-UAAMANLASA-L |
Isomerische SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


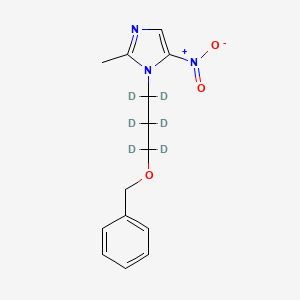
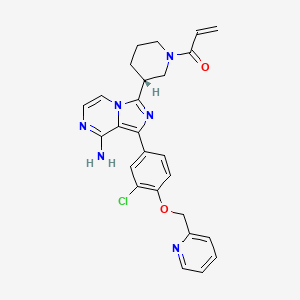
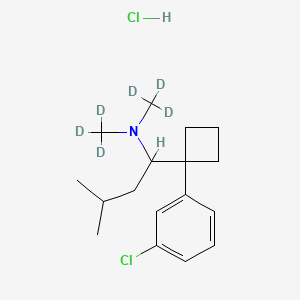
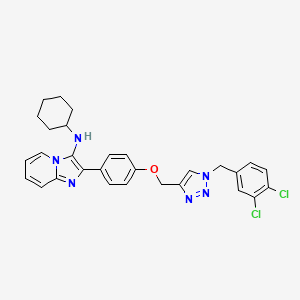
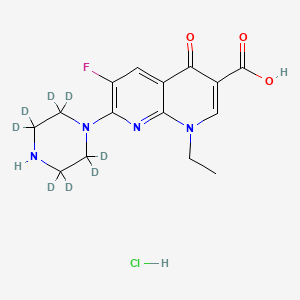
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
